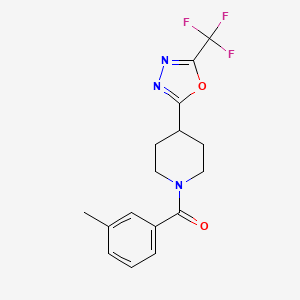

m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

描述

This compound is a heterocyclic small molecule featuring a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a trifluoromethyl (-CF₃) group at the 5-position. The m-tolyl (meta-methylphenyl) group is linked via a methanone bridge to the piperidine nitrogen. Its structural complexity confers unique physicochemical properties, including enhanced metabolic stability and bioavailability compared to simpler analogs, making it a candidate for pharmaceutical and agrochemical applications. The trifluoromethyl group contributes to increased lipophilicity and electron-withdrawing effects, which may influence binding affinity to biological targets such as enzymes or receptors .

属性

IUPAC Name |

(3-methylphenyl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O2/c1-10-3-2-4-12(9-10)14(23)22-7-5-11(6-8-22)13-20-21-15(24-13)16(17,18)19/h2-4,9,11H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKUUMYHXXARPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Coupling with piperidine: The oxadiazole intermediate is then coupled with a piperidine derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Final coupling with m-tolyl group: The final step involves coupling the piperidine-oxadiazole intermediate with m-tolyl methanone under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Ring-opened products.

Substitution: Substituted derivatives at the trifluoromethyl group.

科学研究应用

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique electronic properties.

Material Science: Its structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.

Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.

Industry

Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets.

Polymers: Incorporation into polymer matrices to enhance properties such as thermal stability or chemical resistance.

作用机制

The mechanism of action of m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring are likely key to its binding affinity and specificity.

相似化合物的比较

Research Implications

The trifluoromethyl substitution in this compound optimizes both potency and drug-like properties compared to analogs. However, synthetic accessibility remains a limitation. Future work should explore hybrid derivatives (e.g., combining -CF₃ with thiophene) to balance yield and activity.

References LookChem. (2022). Synthetic route for 1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-piperidin-1-yl]-2-m-tolyl-ethanone. Retrieved from LookChem database.

生物活性

m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, comparative studies with similar compounds, and relevant case studies.

Structural Overview

The compound features:

- m-Tolyl Group : Enhances lipophilicity and biological interactions.

- Trifluoromethyl Group : Known for its electron-withdrawing properties, which can enhance binding affinity to biological targets.

- Oxadiazole Ring : Associated with various biological activities, particularly anticancer properties.

- Piperidine Moiety : Contributes to the pharmacological profile of the compound.

The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer progression and other diseases. The trifluoromethyl and oxadiazole groups likely play crucial roles in its binding affinity and specificity.

Anticancer Properties

Research indicates that compounds containing oxadiazole rings often exhibit significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15.63 | Tamoxifen (10.38) |

| A549 | 0.12–2.78 | Doxorubicin |

| U-937 | 0.65 | SAHA |

These findings suggest that this compound could be a potent candidate for further development as an anticancer agent .

Other Biological Activities

In addition to anticancer properties, related oxadiazole derivatives have shown:

- Antimicrobial Activity : Some derivatives exhibit effective inhibition against bacterial strains.

- Anti-inflammatory Effects : Certain studies have reported promising results in reducing inflammation in animal models .

Comparative Studies

Several compounds share structural similarities with this compound. The following table summarizes some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)-1,2,4-Oxadiazole Derivative | Trifluoromethyl and oxadiazole | Anticancer properties |

| 2-Amino-[5-(trifluoromethyl)-1,3,4-thiadiazole] | Heterocyclic structure | Antimicrobial activity |

| 5-(Trifluoromethyl)-1H-pyrazole Derivative | Pyrazole instead of oxadiazole | Inhibitory effects on specific kinases |

These compounds highlight the uniqueness of this compound due to its specific combination of functional groups and structural features that may confer distinct biological activities not found in other similar compounds .

Case Studies

Recent studies have explored the efficacy of this compound in various experimental settings:

-

Cytotoxicity Assays :

- In vitro assays demonstrated significant cytotoxicity against MCF-7 and A549 cell lines.

- Flow cytometry revealed that the compound induces apoptosis in a dose-dependent manner.

-

Molecular Docking Studies :

- Docking studies indicated strong hydrophobic interactions between the compound's aromatic rings and amino acid residues of target receptors.

-

In Vivo Studies :

- Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential against tumor models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。